REACTION_CXSMILES
|
[N+]([O-])([O-])=O.[O-2].[Bi+3:6].[C:7]([OH:19])(=[O:18])[CH2:8][C:9]([CH2:14][C:15]([OH:17])=[O:16])([C:11]([OH:13])=[O:12])[OH:10].N>O>[C:7]([O-:19])(=[O:18])[CH2:8][C:9]([CH2:14][C:15]([O-:17])=[O:16])([C:11]([O-:13])=[O:12])[OH:10].[Bi+3:6] |f:0.1.2,6.7|
|
Name
|
|
Quantity
|
22.96 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[O-2].[Bi+3]
|
Name
|
|
Quantity
|
33.6 g
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
suspension
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated on a steam bath
|
Type
|
CUSTOM
|
Details
|
gave a clear solution
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the residue washed well with water until free of nitrate and excess citric acid
|
Type
|
CUSTOM
|
Details
|
The residue was dried under vacuum
|
Name
|
title compound
|
Type
|
product
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Bi+3]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.18 g | |
YIELD: CALCULATEDPERCENTYIELD | 101% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |